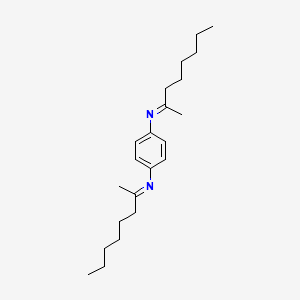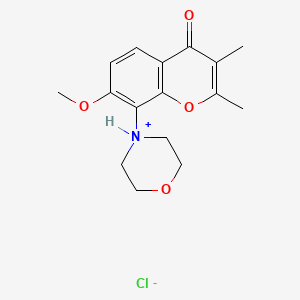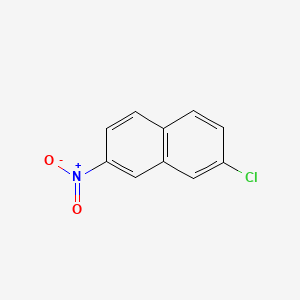![molecular formula C14H18 B13769655 Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene CAS No. 66289-74-5](/img/structure/B13769655.png)
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene is a complex organic compound with the molecular formula C14H18. It is also known by its systematic name, hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane . This compound is characterized by its unique hexacyclic structure, which makes it an interesting subject of study in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further cyclization and hydrogenation to yield the final hexacyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure hydrogenation reactors and specialized catalysts to ensure efficient and high-yield synthesis. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
化学反应分析
Types of Reactions
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of ketones or alcohols.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alkanes or alcohols.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogens like chlorine (Cl2) for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can result in halogenated or nitrated derivatives .
科学研究应用
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of hexacyclic structures.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: Studies explore its potential as a scaffold for drug development, particularly in designing molecules with specific biological activities.
作用机制
The mechanism by which dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The pathways involved can vary widely, depending on the context of its use .
相似化合物的比较
Similar Compounds
Similar compounds to dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene include other hexacyclic structures like hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane and its derivatives .
Uniqueness
What sets this compound apart is its specific arrangement of carbon atoms and the resulting stability and reactivity of its hexacyclic structure.
属性
CAS 编号 |
66289-74-5 |
|---|---|
分子式 |
C14H18 |
分子量 |
186.29 g/mol |
IUPAC 名称 |
hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane |
InChI |
InChI=1S/C14H18/c1-2-6-3-5(1)9-10(6)12-7-4-8-13(11(7)9)14(8)12/h5-14H,1-4H2 |
InChI 键 |
YBNSWVHWZLAYSU-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1C3C2C4C5C3C6C4C6C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


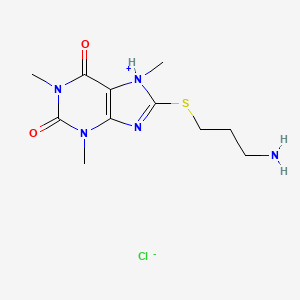
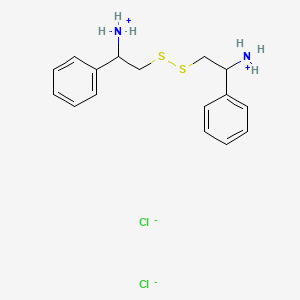
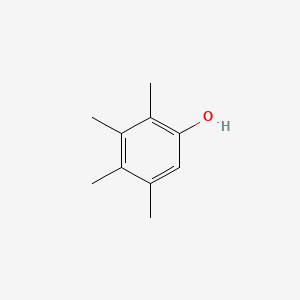
![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)

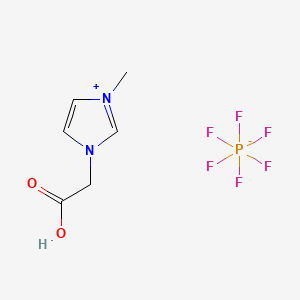

![N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine](/img/structure/B13769628.png)
![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769633.png)
![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)
